The Emergence of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine in Drug Discovery: A Technical Guide
The Emergence of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine in Drug Discovery: A Technical Guide
Introduction: The Privileged Indole Scaffold and the Promise of Thioether Linkages
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2] This versatile bicyclic aromatic system is a fundamental component of essential biomolecules such as serotonin and melatonin, highlighting its intrinsic biocompatibility and role in neurochemical signaling.[3] The strategic functionalization of the indole ring has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5]
The introduction of a thioether linkage at the C3 position of the indole ring, coupled with an N-benzyl group, as seen in (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, presents a compelling molecular architecture for drug discovery. The thioether moiety can enhance the lipophilicity and metabolic stability of the molecule, while also providing a flexible linker that can orient the terminal amine group for optimal interaction with biological targets. The N-benzyl group can contribute to binding affinity through hydrophobic and aromatic interactions. This guide provides an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine and its analogs, offering a valuable resource for researchers in the field of drug development.
Synthesis and Characterization
The synthesis of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is a multi-step process that begins with the commercially available 2-methylindole. The following protocol is a representative synthesis based on established methodologies for related indole derivatives.[1]
Synthetic Workflow
Caption: Synthetic route for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine.
Step-by-Step Synthesis Protocol
Step 1: Benzylation of 2-Methylindole
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To a solution of 2-methylindole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 80-100°C and monitor by thin-layer chromatography (TLC) until completion (typically 4-6 hours).
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After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-benzyl-2-methyl-1H-indole.
Step 2: Thiolation of 1-Benzyl-2-methyl-1H-indole
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Dissolve 1-benzyl-2-methyl-1H-indole (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
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Add Lawesson's reagent (0.5 eq) portion-wise to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude 1-benzyl-2-methyl-1H-indole-3-thiol is often used in the next step without further purification.
Step 3: Nucleophilic Substitution
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To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of the crude 1-benzyl-2-methyl-1H-indole-3-thiol (1.0 eq) in THF dropwise at 0°C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add 2-bromoethylamine hydrobromide (1.2 eq) and stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final compound, (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine, by column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Therapeutic Potential
While specific, in-depth studies on (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine are not extensively published in peer-reviewed literature, the broader class of 1-benzyl-2-methyl-1H-indole-3-thioether derivatives has demonstrated significant potential in two primary areas: anticancer and antimicrobial applications.[1][3]
Anticancer Activity
Structurally related 1-benzyl-2-methyl-indole derivatives have shown potent anticancer activities. For instance, 1-benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives have been identified as inhibitors of nucleophosmin 1 (NPM1), a protein implicated in various cancers.[2] These compounds demonstrated significant growth inhibitory effects in a panel of 60 human cancer cell lines, with some analogs exhibiting GI50 values in the sub-micromolar range.[2]
Table 1: Anticancer Activity of Representative 1-Benzyl-2-methyl-indole Analogs
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 7k (thiobarbiturate analog) | Leukemia (sub-panel average) | 0.22-0.35 | [2] |
| 7i (thiobarbiturate analog) | Leukemia (select lines) | <0.35 | [2] |
| 12a (quinoxaline analog) | Ovarian Cancer (xenograft) | 100% tumor suppression | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in-vitro cytotoxic activity of a compound on cancer cell lines.
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations. Replace the old media with the media containing the test compound and incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Indole derivatives are well-known for their antimicrobial properties.[3] The 1-benzyl-indole scaffold, in particular, has been incorporated into various heterocyclic systems that exhibit potent activity against a range of bacterial and fungal pathogens.[4]
Table 2: Antimicrobial Activity of Representative 1-Benzyl-indole Analogs
| Compound ID | Microorganism | Activity Metric | Result | Reference |
| 11a,b (Quinoxalinones) | P. aeruginosa, B. cereus, S. aureus | Zone of Inhibition | Highly Active | [3] |
| 15a,b (Quinoxalines) | P. aeruginosa, B. cereus, S. aureus | Zone of Inhibition | Highly Active | [3] |
| 12a,b (Chloroquinoxalines) | C. albicans | Zone of Inhibition | Most Active | [3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
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Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate with broth.
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Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanism of Action
The precise mechanism of action for (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is yet to be elucidated. However, based on the activities of its structural analogs, several potential pathways can be hypothesized.
For its anticancer effects , the inhibition of proteins crucial for cancer cell proliferation and survival, such as nucleophosmin 1 (NPM1) , is a plausible mechanism.[2] NPM1 is involved in ribosome biogenesis, cell cycle regulation, and the prevention of apoptosis. Its inhibition can lead to cell cycle arrest and programmed cell death.
Caption: Hypothesized anticancer mechanism of action via NPM1 inhibition.
In the context of its antimicrobial activity , the lipophilic nature of the indole ring and the benzyl group may facilitate the compound's interaction with and disruption of bacterial cell membranes. Additionally, indole derivatives have been shown to interfere with bacterial biofilm formation, a key factor in antibiotic resistance.
Future Perspectives
(2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine represents a promising scaffold for the development of novel therapeutic agents. The preliminary data on its analogs suggest that this chemical space is ripe for exploration. Future research should focus on:
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Comprehensive Biological Evaluation: Undertaking detailed in-vitro and in-vivo studies on the specific compound to determine its anticancer and antimicrobial efficacy and to identify its primary molecular targets.
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Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the benzyl group, the ethylamine chain, and the indole core to optimize potency and selectivity.
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Mechanism of Action Elucidation: Employing techniques such as proteomics and transcriptomics to definitively identify the cellular pathways modulated by this compound.
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Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties and the safety profile of lead compounds to determine their suitability for further preclinical and clinical development.
The strategic design of molecules based on the 1-benzyl-2-methyl-1H-indole-3-thioether scaffold holds significant promise for addressing unmet needs in oncology and infectious diseases.
References
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Kamal, A., et al. (2015). 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1). Bioorganic & Medicinal Chemistry Letters, 25(22), 5229-5235. (URL: [Link])
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El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71. (URL: [Link])
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El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed, (URL: [Link])
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: not available)
Sources
- 1. (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Supplier [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: Anti-cancer agents that target nucleophosmin 1 (NPM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
